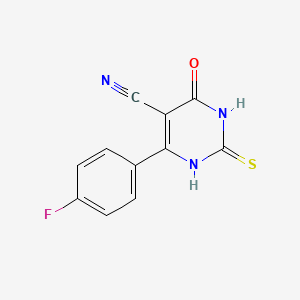
4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group, a hydroxyl group, a thiol group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of fluorobenzene with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Addition of Hydroxyl and Thiol Groups: The hydroxyl and thiol groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as thiols and alcohols under suitable conditions.
Formation of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction, which involves the reaction of a halogenated intermediate with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds such as 4-fluorophenylpyridine, 4-fluorophenylthiophene, and 4-fluorophenylbenzene share structural similarities.
Pyrimidine derivatives: Compounds such as 4-hydroxy-2-thiopyrimidine and 4-cyanopyrimidine share the pyrimidine core structure.
Uniqueness
4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the hydroxyl and thiol groups provide sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUGEPPEPQISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)
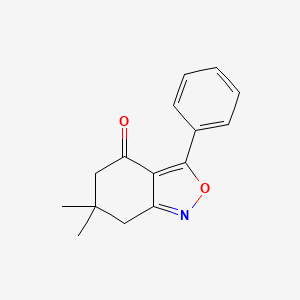
![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-Benzo[1,3]dioxol-5-yl-8-ethoxy-1,3-dimethyl-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
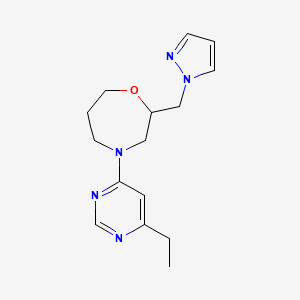
![N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5561471.png)
![3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5561476.png)
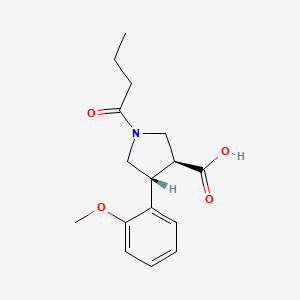
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)
![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)
![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)
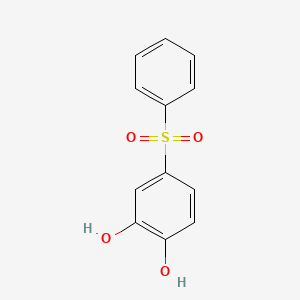
![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)
